An In-depth Technical Guide to 8-Fluoropyrrolo[1,2-a]quinoxaline: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 8-Fluoropyrrolo[1,2-a]quinoxaline: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 8-Fluoropyrrolo[1,2-a]quinoxaline, a fluorinated heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, physicochemical properties, synthesis, and potential applications. While direct experimental data for this specific molecule is limited in published literature, this guide synthesizes available information on its core scaffold and closely related analogs to provide a robust scientific profile.
Introduction: The Pyrrolo[1,2-a]quinoxaline Scaffold
The pyrrolo[1,2-a]quinoxaline core is a tricyclic aromatic system that has garnered substantial attention for its diverse pharmacological activities.[1] This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anticancer, antifungal, antituberculosis, and antimalarial properties.[1] Furthermore, these compounds have been investigated as kinase inhibitors and 5-HT3 receptor agonists.[1] The planar nature of the fused ring system also lends itself to applications in materials science, particularly in the field of organic electroluminescence.[1] The introduction of a fluorine atom at the 8-position is anticipated to modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic index and pharmacokinetic profile.
Chemical Structure and Physicochemical Properties
The chemical structure of 8-Fluoropyrrolo[1,2-a]quinoxaline consists of a pyrrole ring fused to a quinoxaline moiety, with a fluorine atom substituted at the C8 position of the quinoxaline ring system.
| Property | Value (Pyrrolo[1,2-a]quinoxaline) | Reference |
| Molecular Formula | C₁₁H₈N₂ | |
| Molecular Weight | 168.2 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 275.6°C at 760 mmHg | [2] |
| Density | 1.2 g/cm³ | [2] |
| Flash Point | 120.5°C | [2] |
The introduction of a fluorine atom in the 8-position will increase the molecular weight and is expected to alter the polarity, solubility, and melting point of the compound. For comparison, a related brominated analog, 3-Bromo-8-fluoropyrrolo[1,2-a]quinoxaline, is a solid with a melting point of 164–166 °C.[3]
Synthesis of 8-Fluoropyrrolo[1,2-a]quinoxaline
A definitive, step-by-step synthesis protocol for 8-Fluoropyrrolo[1,2-a]quinoxaline is not explicitly detailed in the surveyed literature. However, based on established methods for the synthesis of substituted pyrrolo[1,2-a]quinoxalines, a plausible synthetic route can be proposed.[4][5] A common and effective strategy involves the condensation of a substituted 1-(2-aminophenyl)pyrrole with an appropriate carbonyl compound, often followed by cyclization.
A potential synthetic pathway could involve the Pictet-Spengler reaction, which has been successfully employed for the synthesis of similar scaffolds.[4] This would likely start from 4-fluoro-2-nitroaniline, which would first be reacted to form 1-(5-fluoro-2-aminophenyl)pyrrole. This intermediate could then undergo cyclization to yield the target compound.
Below is a conceptual workflow for the synthesis of the pyrrolo[1,2-a]quinoxaline core, which could be adapted for the 8-fluoro derivative.
Caption: Conceptual workflow for the synthesis of substituted pyrrolo[1,2-a]quinoxalines.
Spectroscopic Analysis
Detailed spectroscopic data for 8-Fluoropyrrolo[1,2-a]quinoxaline is not available. However, a comprehensive analysis of the closely related 3-Bromo-8-fluoropyrrolo[1,2-a]quinoxaline provides significant insight into the expected spectral characteristics.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 3-Bromo-8-fluoropyrrolo[1,2-a]quinoxaline in CDCl₃ are indicative of the key structural features.[3]
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region. For the 3-bromo-8-fluoro analog, the key shifts are: δ 8.78 (s, 1H), 8.02 (dd, J = 8.8, 5.6 Hz, 1H), 7.78 (d, J = 3.2 Hz, 1H), 7.51 (dd, J = 8.8, 2.4 Hz, 1H), 7.22 (td, J = 9.2, 2.8 Hz, 1H), 6.95 (d, J = 2.8 Hz, 1H).[3] For 8-Fluoropyrrolo[1,2-a]quinoxaline, the absence of the bromine at the 3-position would result in a different splitting pattern for the protons on the pyrrole ring.
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum for the 3-bromo-8-fluoro derivative shows characteristic shifts, with the carbon attached to the fluorine exhibiting a large coupling constant: δ 161.94 (d, J = 250.1 Hz), 143.25, 132.33 (d, J = 9.6 Hz), 116.98, 114.50, 114.10, 100.55, 100.37.[3]
¹⁹F NMR (376 MHz, CDCl₃): Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7] For 3-Bromo-8-fluoropyrrolo[1,2-a]quinoxaline, a single resonance is observed at δ -109.16.[3] This provides a key diagnostic peak for the 8-fluoro substitution pattern.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) for 3-Bromo-8-fluoropyrrolo[1,2-a]quinoxaline confirms its elemental composition. The calculated m/z for [M+H]⁺ is 264.9771, with a found value of 264.9769.[3] For 8-Fluoropyrrolo[1,2-a]quinoxaline (C₁₁H₇FN₂), the expected exact mass would be significantly different due to the absence of bromine.
Biological Activity and Therapeutic Potential
While specific biological studies on 8-Fluoropyrrolo[1,2-a]quinoxaline are not published, the broader class of pyrrolo[1,2-a]quinoxalines has demonstrated a wide array of pharmacological activities, making this compound a promising candidate for further investigation.
Derivatives of this scaffold have shown potent activity as:
-
Anticancer Agents: Many pyrrolo[1,2-a]quinoxaline derivatives have been reported to possess antiproliferative and cytotoxic effects against various cancer cell lines.[4][5]
-
Kinase Inhibitors: The scaffold has been identified as a promising starting point for the development of inhibitors for protein kinases, which are crucial targets in oncology and inflammatory diseases.[1]
-
PTP1B Inhibitors: Certain substituted pyrrolo[1,2-a]quinoxalines have been identified as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes.[8]
-
Sirt6 Activators: Novel derivatives of pyrrolo[1,2-a]quinoxaline have been identified as potent and selective activators of Sirtuin 6 (Sirt6), a promising target for various human diseases including cancer and inflammatory conditions.[9]
The introduction of the 8-fluoro substituent could potentially enhance these activities through improved metabolic stability and altered electronic properties, which can lead to stronger interactions with biological targets.
Reactivity and Further Functionalization
The pyrrolo[1,2-a]quinoxaline core is amenable to further chemical modification. For instance, regioselective bromination at the C3 position has been demonstrated, providing a handle for introducing further diversity into the molecule.[3] This suggests that 8-Fluoropyrrolo[1,2-a]quinoxaline could serve as a versatile intermediate for the synthesis of a library of novel compounds with potentially enhanced biological activities.
Caption: Potential functionalization pathways for 8-Fluoropyrrolo[1,2-a]quinoxaline.
Conclusion and Future Directions
8-Fluoropyrrolo[1,2-a]quinoxaline is a promising heterocyclic compound that warrants further investigation. Based on the known biological activities of its parent scaffold and other derivatives, it holds potential for development in various therapeutic areas, particularly oncology and metabolic diseases. Future research should focus on establishing a reliable and scalable synthesis, fully characterizing its physicochemical and spectroscopic properties, and conducting comprehensive biological evaluations to elucidate its specific mechanism of action and therapeutic potential. The insights provided in this guide, drawn from closely related analogs, offer a solid foundation for initiating such research endeavors.
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